DPA-714 is a selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. [] This protein is primarily found in the outer mitochondrial membrane of microglia and macrophages, cells that play crucial roles in inflammatory responses within the central nervous system (CNS). [, ] DPA-714 exhibits increased binding affinity to TSPO in its activated state, making it a valuable tool for imaging and studying neuroinflammation. [, ]
DPA-714 can be synthesized from a related compound, DPA-713 (N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide). [] The synthesis involves a multi-step process where DPA-713 is first brominated to obtain a dibrominated derivative. This derivative then undergoes a tritiodebromination using tritium gas and a palladium catalyst, ultimately yielding tritiated DPA-714 ([(3)H]DPA-714). []
DPA-714 belongs to the pyrazolopyrimidine class of compounds. [] Its structure features a pyrazolo[1,5-a]pyrimidine core with a 2-(4-(2-fluoroethoxy)phenyl) substituent at the 3-position and an N,N-diethylacetamide group at the 2-position. [, ] The presence of the fluorine atom allows for radiolabeling with fluorine-18, enabling its use in positron emission tomography (PET) imaging. [, ]
DPA-714 exerts its effects by binding to TSPO, primarily expressed on activated microglia and macrophages in the CNS. [, ] Although the exact mechanism of action is not fully elucidated, TSPO is involved in various cellular processes, including mitochondrial function, cholesterol transport, and steroidogenesis. [] By binding to TSPO, DPA-714 can modulate these processes and potentially influence neuroinflammatory responses.
Imaging Neuroinflammation: DPA-714, when radiolabeled with fluorine-18 ([18F]DPA-714), serves as a PET radioligand for imaging TSPO in vivo. [, ] This application enables the visualization and quantification of neuroinflammatory processes in various neurological conditions. [, , ]
Monitoring Disease Progression: [18F]DPA-714 PET imaging allows for the longitudinal monitoring of neuroinflammation in preclinical models and potentially in clinical settings. [, ] This capability aids in assessing the efficacy of therapeutic interventions and understanding disease progression over time. [, ]
Studying Neuroinflammatory Mechanisms: DPA-714 and its analogs serve as valuable tools for investigating the role of TSPO and neuroinflammation in various neurological disorders. [, ] By modulating TSPO activity, researchers can gain insights into the underlying mechanisms driving disease pathology.
Clinical Translation: Further research is necessary to translate the promising preclinical findings of DPA-714 PET imaging into clinical practice. [] Large-scale clinical trials are crucial to validating its diagnostic and prognostic value in various neurological diseases.
Understanding TSPO Heterogeneity: Addressing the heterogeneity in TSPO binding affinity among individuals is crucial for optimizing DPA-714 PET imaging. [] Investigating the genetic and environmental factors contributing to this variability will enhance the accuracy and reliability of imaging results.
Developing Novel Therapeutics: Exploring the therapeutic potential of targeting TSPO with DPA-714 or its derivatives represents a promising avenue for future research. [] Modulating TSPO activity could offer novel strategies for treating neuroinflammatory diseases.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3